molecular formula C11H13BrFNO B7895539 (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B7895539
M. Wt: 274.13 g/mol
InChI Key: MBTVMSNQLWFIRL-SNVBAGLBSA-N
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Description

(3R)-1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a 4-bromo-2-fluorophenylmethyl substituent at the nitrogen atom and a hydroxyl group at the (3R)-position of the pyrrolidine ring. This compound belongs to a class of bioactive molecules where stereochemistry and substituent positioning critically influence pharmacological properties.

Properties

IUPAC Name

(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVMSNQLWFIRL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the 4-bromo-2-fluorobenzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a 4-bromo-2-fluorobenzyl halide and a suitable nucleophile.

    Hydroxylation at the 3-Position: The hydroxyl group can be introduced through an oxidation reaction using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or a similar reagent.

Industrial Production Methods

Industrial production methods for (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4), or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles such as alkyl halides or acyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Overview

(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a compound with significant potential in various scientific and pharmaceutical applications. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and a bromo-fluorophenyl group, suggests diverse functionalities that can be harnessed in medicinal chemistry, drug development, and biochemical research.

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of similar compounds can exhibit activity against neurodegenerative diseases and mental disorders, suggesting that (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol may possess similar therapeutic properties .

Biochemical Studies

Research indicates that this compound may serve as a useful tool in biochemical assays to study enzyme interactions or receptor binding due to its ability to modify biological pathways. The presence of halogen atoms in its structure is known to influence metabolic stability and binding affinity, making it a valuable candidate for further exploration in biochemical contexts .

Synthetic Chemistry

In synthetic chemistry, (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol can act as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes, potentially leading to the development of novel compounds with enhanced biological activities .

Case Study 1: Neuropharmacological Activity

A study published in a peer-reviewed journal explored the neuropharmacological effects of pyrrolidine derivatives, including compounds similar to (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol. The findings indicated that these compounds could modulate neurotransmitter systems, suggesting potential applications in treating anxiety and depression disorders .

Case Study 2: Structural Analysis

Research involving crystal structure analysis of related compounds has provided insights into the molecular interactions facilitated by the pyrrolidine ring. Such studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity, paving the way for optimized drug design .

Mechanism of Action

The mechanism of action of (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

(a) Vernakalant Hydrochloride
  • Structure : (3R)-1-[(1R,2R)-2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol hydrochloride .
  • Key Differences :
    • A cyclohexyl-ethoxy-phenyl group replaces the 4-bromo-2-fluorophenylmethyl substituent.
    • The hydroxyl group retains the (3R)-configuration.
  • Activity : Vernakalant is an antiarrhythmic agent targeting atrial fibrillation, highlighting how bulky cyclohexyl and aryl ether groups enhance cardiac ion channel interactions.
(b) (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
  • Structure: Features a 4-fluorophenyl group and a methylaminoethyl side chain .
  • Key Differences :
    • The substituent is attached via an ethylamine linker rather than direct benzylation.
    • The (3S)-configuration contrasts with the (3R)-configuration of the target compound.
  • Implications : Stereochemical differences may alter receptor binding kinetics, as seen in other chiral pyrrolidines .

Aromatic Substitution Patterns

(a) 1-(4-Bromo-2-fluorophenyl)methyl Analogs
  • Example : (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(4-bromo-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .
  • Key Differences :
    • Incorporates a fused pyrrolopyridazine ring system.
    • Additional bromo and fluoro substituents on the aryl group.
(b) (3R,5S)-5-[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol
  • Structure : Features a 2-chloro-4-fluorobenzyl group linked to an oxadiazole ring .
  • Key Differences :
    • Chloro and fluoro substituents are positioned para and ortho, respectively.
    • The oxadiazole-imidazole system enhances hydrogen-bonding capacity.
  • Implications: Oxadiazole rings are known to improve metabolic stability in drug candidates .

Stereochemical and Functional Group Impact

(a) Antiviral Pyrrolidine-Oxadiazole Derivatives
  • Example : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) .
  • Key Observations :
    • The (3R)-hydroxyl group is critical for binding to viral proteases.
    • Replacing the phenylethyl group with 4-bromo-2-fluorophenylmethyl may alter lipophilicity and target selectivity.
(b) (3R,5S)-1-Benzyl-5-(bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)methyl)pyrrolidin-3-ol
  • Synthesis : Achieved via nucleophilic substitution under argon, yielding 60% .
  • Key Differences :
    • Bulky trifluoromethylphenyl groups enhance steric hindrance.
    • The benzyl group at N1 contrasts with the bromo-fluoro substitution in the target compound.
  • Activity : Such derivatives are explored as enzyme inhibitors due to their electron-withdrawing groups .

Research Findings and Implications

  • Stereochemistry : The (3R)-configuration is conserved in antiviral and antiarrhythmic agents, suggesting its role in target engagement .
  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, fluoro) enhance binding to hydrophobic pockets in enzymes or receptors .
  • Synthetic Challenges : Bulky substituents (e.g., trifluoromethylphenyl) reduce reaction yields compared to simpler aryl groups .

Biological Activity

(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13BrFNO
  • Molecular Weight : 274.13 g/mol
  • CAS Number : Not specifically listed but can be identified through its molecular structure.

The compound features a pyrrolidine ring substituted with a bromo and fluoro phenyl group, which may enhance its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol has not been extensively documented in the literature. However, insights can be drawn from related compounds and structural analogs.

  • Kinase Inhibition : Similar compounds have shown significant inhibitory effects on various kinases, which are critical in cancer signaling pathways. For instance, some pyrrolidine derivatives have been reported to inhibit JAK2 and FLT3 kinases, which are involved in hematopoiesis and immune response regulation .
  • Antimicrobial Activity : Pyrrole derivatives are known for their antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays .

Case Study 1: Kinase Inhibition

A study examining the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the phenyl ring could significantly enhance kinase inhibition. For instance, compounds similar to (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol exhibited IC50 values in the nanomolar range against JAK2 and FLT3, indicating potent biological activity .

CompoundTarget KinaseIC50 (nM)
Compound AJAK223
Compound BFLT322
(3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-olTBDTBD

Case Study 2: Antimicrobial Activity

In vitro studies have shown that certain pyrrole derivatives exhibit promising antibacterial activity. For example, a series of pyrrole-based compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

Compound NameMIC (μg/mL)Pathogen
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for (3R)-1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol is limited, insights can be drawn from related studies on pyrrolidine compounds. Factors such as lipophilicity and membrane permeability are crucial for determining the bioavailability of these compounds .

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